![molecular formula C10H10BrNO B2471675 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 187833-72-3](/img/structure/B2471675.png)
8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
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Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a chemical compound with the molecular formula C10H10BrNO. It is a brominated derivative of benzo[c]azepinone, characterized by a seven-membered ring structure fused to a benzene ring, with a bromine atom at the 8th position .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The bromine atom in the compound could potentially form halogen bonds with amino acid residues in target proteins, influencing their function .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be stored at room temperature in a dark place and in an inert atmosphere . These conditions help maintain the compound’s stability and ensure its efficacy when used.
Preparation Methods
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups on the benzo[c]azepinone ring.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its bromine atom allows for substitution reactions with nucleophiles such as amines or thiols, facilitating the formation of diverse chemical entities.
Research indicates that this compound exhibits potential biological activities. It has been studied for its effects on cellular processes and enzyme inhibition. Notably:
- Anticancer Properties : Recent studies have shown that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance:
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
1 | 8-bromo derivatives | A549 | 0.048 | Tubulin inhibition |
2 | Novel derivatives | A549 | 1.95 | Apoptosis induction |
These findings suggest that structural modifications can enhance biological efficacy through mechanisms such as inhibition of tubulin polymerization and induction of apoptosis.
Medicinal Chemistry
Ongoing research is exploring the therapeutic applications of this compound in drug development. Its ability to interact with biological targets positions it as a promising candidate for new drug formulations targeting various diseases.
Industrial Applications
In addition to its role in pharmaceuticals, this compound is used in the production of specialty chemicals and serves as a building block for more complex molecules in industrial settings.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several factors:
- Position and Type of Substituents : The presence of bromine at the 8th position affects reactivity and interaction with biological targets.
- Functional Groups : Modifications to the benzene ring can enhance binding affinity to proteins involved in cancer progression.
Comparison with Similar Compounds
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one: Lacks the bromine atom, which can affect its reactivity and biological activity.
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Biological Activity
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS No. 187833-72-3) is a compound belonging to the class of benzoazepines, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, including its effects on various cellular pathways and its implications in medicinal chemistry.
- Molecular Formula : C10H10BrN
- Molecular Weight : 240.1 g/mol
- IUPAC Name : this compound
- SMILES : O=C1NCCCC2=CC=C(Br)C=C12
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values :
These findings suggest that modifications to the benzoazepine structure can enhance its biological efficacy.
The mechanism through which this compound exerts its effects appears to involve:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Induction of Apoptosis : Flow cytometry analyses indicated that these compounds can effectively induce apoptosis in cancer cells through pathways involving caspase activation .
Case Studies and Research Findings
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
8-bromo derivatives | A549 | 0.048 | Tubulin inhibition | |
Novel derivatives | A549 | 1.95 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been essential in determining its biological activity. Key factors influencing activity include:
- The position and type of substituents on the benzene ring.
- The presence of functional groups that may enhance binding affinity to target proteins involved in cancer progression.
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHJXRYJZFFFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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